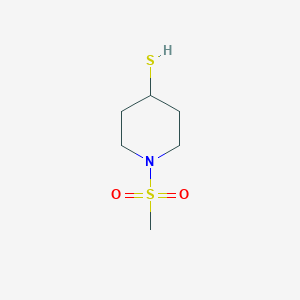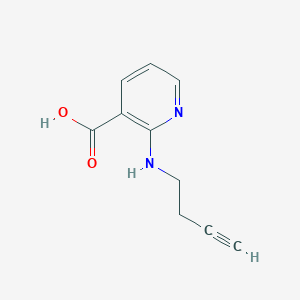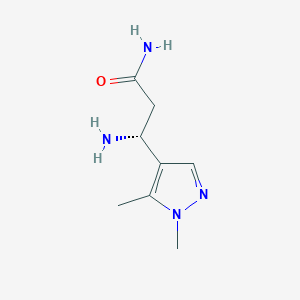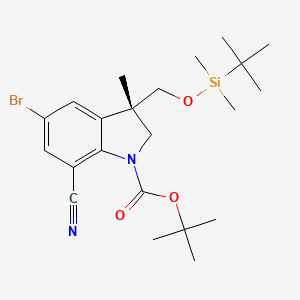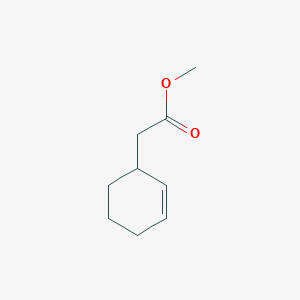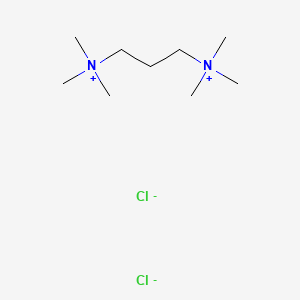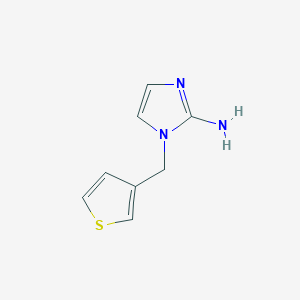![molecular formula C16H19N3O2S B13321420 2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid](/img/structure/B13321420.png)
2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid is a chemical compound with the molecular formula C16H19N3O2S and a molecular weight of 317.41 g/mol . This compound is characterized by the presence of a quinoxaline ring, an azepane ring, and a sulfanylacetic acid moiety. It is primarily used for research purposes in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid typically involves the reaction of quinoxaline derivatives with azepane and sulfanylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydroquinoxaline derivatives .
科学的研究の応用
2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The quinoxaline ring can interact with enzymes and receptors, modulating their activity. The azepane ring may contribute to the compound’s binding affinity and specificity. The sulfanylacetic acid moiety can participate in redox reactions, influencing the compound’s overall reactivity .
類似化合物との比較
Similar Compounds
- 2-{[3-(Pyrrolidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid
- 2-{[3-(Piperidin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid
- 2-{[3-(Morpholin-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid
Uniqueness
2-{[3-(Azepan-1-yl)quinoxalin-2-yl]sulfanyl}acetic acid is unique due to the presence of the azepane ring, which can influence its chemical and biological properties. This structural feature may enhance its binding affinity and specificity compared to similar compounds with different ring systems .
特性
分子式 |
C16H19N3O2S |
|---|---|
分子量 |
317.4 g/mol |
IUPAC名 |
2-[3-(azepan-1-yl)quinoxalin-2-yl]sulfanylacetic acid |
InChI |
InChI=1S/C16H19N3O2S/c20-14(21)11-22-16-15(19-9-5-1-2-6-10-19)17-12-7-3-4-8-13(12)18-16/h3-4,7-8H,1-2,5-6,9-11H2,(H,20,21) |
InChIキー |
BASCJVLIXXTWOK-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)C2=NC3=CC=CC=C3N=C2SCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


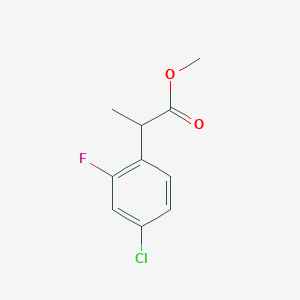
![N-Methylspiro[3.3]heptan-1-amine](/img/structure/B13321343.png)
![3-Bromo-5-methyl-7-propyl-pyrazolo[1,5-A]pyrimidine](/img/structure/B13321347.png)
